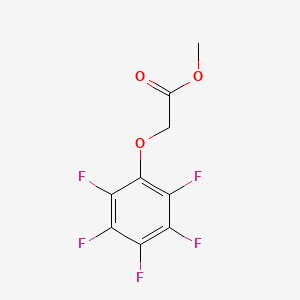

Methyl (pentafluorophenoxy)acetate

Description

Methyl (pentafluorophenoxy)acetate is a fluorinated ester derivative characterized by a pentafluorophenoxy group attached to an acetate backbone. Its molecular formula is C₉H₅F₅O₃, with a molecular weight of 280.13 g/mol. The compound is synthesized via nucleophilic substitution or esterification reactions involving pentafluorophenol and methyl chloroacetate or similar reagents . Key spectral data includes:

- ¹H NMR (CDCl₃): δ 3.72 (s, 3H, -OCH₃), 4.65 (s, 2H, -OCH₂CO-) .

- ¹³C NMR: Peaks at δ 170.2 (ester carbonyl), 145–141 (aromatic C-F), and 52.6 (methoxy group) .

- HRMS: [M + Na]⁺ observed at 557.1097 (calculated: 557.1106) .

The compound is a clear viscous oil with applications in pharmaceutical intermediates and agrochemical synthesis due to its electron-withdrawing pentafluorophenyl group, which enhances reactivity in cross-coupling reactions .

Properties

CAS No. |

21417-50-5 |

|---|---|

Molecular Formula |

C9H5F5O3 |

Molecular Weight |

256.13 g/mol |

IUPAC Name |

methyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate |

InChI |

InChI=1S/C9H5F5O3/c1-16-3(15)2-17-9-7(13)5(11)4(10)6(12)8(9)14/h2H2,1H3 |

InChI Key |

JTMQMYXZZAWRJH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COC1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (pentafluorophenoxy)acetate can be synthesized through the esterification of pentafluorophenol with methyl chloroacetate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted esterification has also been explored to optimize reaction conditions, reduce reaction times, and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

Methyl (pentafluorophenoxy)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form pentafluorophenol and methyl acetate.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Hydrolysis: Pentafluorophenol and methyl acetate.

Reduction: Corresponding alcohol.

Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Methyl (pentafluorophenoxy)acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce the pentafluorophenoxy group into molecules.

Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (pentafluorophenoxy)acetate involves its interaction with various molecular targets. The pentafluorophenoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Methyl (pentafluorophenoxy)acetate with structurally related fluorinated acetates:

Key Observations :

- Electron-Withdrawing Effects: The pentafluorophenoxy group in this compound provides stronger electron-withdrawing effects compared to trifluoromethyl or non-fluorinated analogs, enhancing its stability in SNAr reactions .

- Ester Group Influence: Methyl esters (e.g., this compound) exhibit higher volatility than ethyl or phenyl analogs, as seen in boiling point trends (e.g., methyl acetate: 57°C vs. ethyl acetate: 77°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.